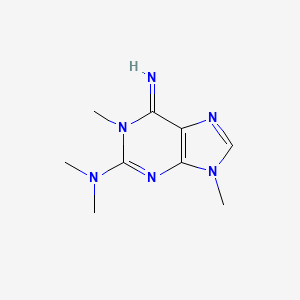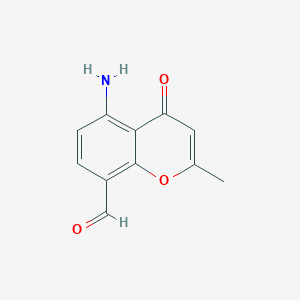
1-(Pyridin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)pipéridine-4-carboxamide est un composé hétérocyclique qui présente un cycle pipéridine lié à un cycle pyridine et un groupe carboxamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(Pyridin-3-yl)pipéridine-4-carboxamide implique généralement la réaction de la 3-aminopyridine avec l'acide pipéridine-4-carboxylique ou ses dérivés. La réaction est souvent réalisée en présence d'agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole) pour faciliter la formation de la liaison amide .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, est cruciale pour maximiser le rendement et la pureté. La chimie en flux continu et les plateformes de synthèse automatisées peuvent également être utilisées pour améliorer l'efficacité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Pyridin-3-yl)pipéridine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine, où les nucléophiles remplacent les atomes d'hydrogène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de dérivés de N-oxyde de pyridine.
Réduction : Formation de dérivés de pipéridine réduits.
Substitution : Formation de dérivés de pyridine substitués.
Applications de la recherche scientifique
Le 1-(Pyridin-3-yl)pipéridine-4-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique ou de modulateur de récepteur.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Mécanisme d'action
Le mécanisme d'action du 1-(Pyridin-3-yl)pipéridine-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou moduler la fonction du récepteur en se liant aux sites récepteurs. Ces interactions peuvent entraîner divers effets biologiques, notamment l'inhibition de la prolifération cellulaire ou la modulation des voies de transduction du signal .
Applications De Recherche Scientifique
1-(Pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
N-aryl-pipéridine-4-carboxamides : Ces composés partagent une structure similaire de pipéridine-4-carboxamide, mais avec des substituants différents sur le groupe aryle.
Dérivés de pyridine substitués : Composés avec divers substituants sur le cycle pyridine, qui peuvent affecter leurs propriétés chimiques et biologiques.
Unicité
Le 1-(Pyridin-3-yl)pipéridine-4-carboxamide est unique en raison de sa combinaison spécifique d'un cycle pyridine et d'un groupe pipéridine-4-carboxamide. Cette structure permet des modifications chimiques diverses et des activités biologiques potentielles, ce qui en fait un composé précieux dans la découverte de médicaments et la chimie médicinale .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-pyridin-3-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H2,12,15) |
Clé InChI |
ZSSGIBYGDDSLEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)




